molecular formula C3H5N3S B1602879 (1,3,4-Thiadiazol-2-yl)methanamine CAS No. 389630-98-2

(1,3,4-Thiadiazol-2-yl)methanamine

Cat. No.: B1602879
CAS No.: 389630-98-2
M. Wt: 115.16 g/mol
InChI Key: MGOALIGCJKNQBC-UHFFFAOYSA-N
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Description

(1,3,4-Thiadiazol-2-yl)methanamine is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,4-Thiadiazol-2-yl)methanamine typically involves the reaction of thiosemicarbazide with various aldehydes or ketones, followed by cyclization. One common method involves the reaction of thiosemicarbazide with formic acid or formamide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote efficient cyclization is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (1,3,4-Thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of (1,3,4-thiadiazol-2-yl)methanamine exhibit promising anticancer properties. For instance, a study synthesized several thiadiazole derivatives and evaluated their effects on cancer cell lines such as LoVo (colon carcinoma) and MCF-7 (breast cancer). The results indicated that certain compounds significantly reduced cell viability, with IC50 values as low as 2.44 µM against LoVo cells . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes. This makes it a candidate for developing new antibiotics and antifungal agents.

Antiepileptic Potential
this compound has also been investigated for its anticonvulsant properties. Studies indicate that it modulates neurotransmitter release and enhances the effects of GABA, a critical neurotransmitter in the brain. This suggests potential applications in treating epilepsy .

Agricultural Applications

Agrochemicals Development
The compound is being explored for its application in agrochemicals due to its biological activity against plant pathogens. It can serve as a scaffold for developing new pesticides and fungicides that are more effective and environmentally friendly.

Materials Science

Electronic Properties
Research indicates that compounds containing the thiadiazole ring can be utilized in developing materials with specific electronic properties. These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Medicinal Chemistry - Anticancer activity with IC50 values < 3 µM.
- Induces apoptosis in cancer cells.
- Antimicrobial effects against various pathogens.
Agriculture - Potential for developing new pesticides.
- Effective against plant pathogens.
Materials Science - Useful in organic electronics.
- Exhibits unique electronic properties.

Case Study 1: Anticancer Activity

A recent study synthesized a series of thiadiazole derivatives to evaluate their anticancer potential on LoVo and MCF-7 cell lines. The results showed that specific derivatives not only reduced cell viability significantly but also induced apoptosis, suggesting their potential as lead compounds for cancer therapy .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various bacterial strains. The compound exhibited strong antimicrobial properties by disrupting bacterial metabolism and inhibiting growth, highlighting its potential for antibiotic development .

Mechanism of Action

The mechanism of action of (1,3,4-Thiadiazol-2-yl)methanamine involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

    Antiepileptic Activity: The compound modulates neurotransmitter release and enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain.

Comparison with Similar Compounds

  • (1,3,4-Thiadiazol-2-yl)amine
  • (1,3,4-Thiadiazol-2-yl)ethanamine
  • (1,3,4-Thiadiazol-2-yl)propylamine

Comparison: (1,3,4-Thiadiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced antimicrobial and anticancer activities due to the presence of the methanamine group, which can interact with biological targets more effectively.

Biological Activity

(1,3,4-Thiadiazol-2-yl)methanamine, a derivative of the thiadiazole family, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique pharmacological properties. The biological activities of thiadiazole derivatives are primarily attributed to their ability to interact with various biological targets, making them promising candidates for drug development.

The biological activity of this compound is largely due to its mesoionic nature, which allows it to effectively cross cellular membranes and interact with proteins and nucleic acids. This property enhances its bioavailability and therapeutic potential. The compound has been shown to inhibit key enzymes involved in cellular proliferation and signaling pathways, including:

  • Inosine Monophosphate Dehydrogenase (IMPDH) : Crucial for guanosine nucleotide synthesis.
  • Focal Adhesion Kinase (FAK) : Involved in cell migration and survival.
  • Topoisomerase II : Important for DNA replication.
  • Histone Deacetylase : Regulates gene expression.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For example:

  • A series of 1,3,4-thiadiazole derivatives showed increased apoptotic rates in cancer cell lines such as MCF-7 and A549, with some compounds exhibiting IC50 values in the micromolar range against various tumor types .
  • Specific derivatives have been identified as potent inhibitors of histone deacetylase (HDAC), with one compound showing an IC50 of 15 nM against HDAC1 .

2. Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial efficacy:

  • Compounds have shown significant activity against various bacterial strains, including Staphylococcus epidermidis, with structure-activity relationship studies indicating that modifications at specific positions on the thiadiazole ring can enhance antimicrobial potency .

3. Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties:

  • Studies indicate that certain thiadiazole compounds exhibit notable inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antitumor Activity : Liu et al. synthesized a series of 28 new 1,3,4-thiadiazole analogues and evaluated their anti-proliferative activities using the CCK-8 method. Three compounds demonstrated significant inhibition against SMMC-7721 and A549 cell lines .
  • Antimycobacterial Activity : Tehrani et al. reported on new 2-hydrazinyl-1,3,4-thiadiazole derivatives that exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis strains .

Data Tables

Activity TypeCompound ExampleIC50 ValueTarget/Effect
Anticancer2-amino-1,3,4-thiadiazole15 nMHDAC1
AntimicrobialSubstituted thiadiazolesVariesStaphylococcus epidermidis
Anti-inflammatoryNovel thiadiazole derivativesNot specifiedPro-inflammatory cytokines
Antimycobacterial2-hydrazinyl derivativesNot specifiedMDR-TB strains

Properties

IUPAC Name

1,3,4-thiadiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOALIGCJKNQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618725
Record name 1-(1,3,4-Thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389630-98-2
Record name 1,3,4-Thiadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389630-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3,4-Thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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